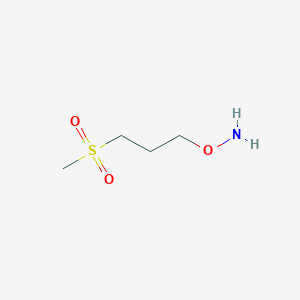O-(3-methanesulfonylpropyl)hydroxylamine
CAS No.:
Cat. No.: VC18227394
Molecular Formula: C4H11NO3S
Molecular Weight: 153.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H11NO3S |
|---|---|
| Molecular Weight | 153.20 g/mol |
| IUPAC Name | O-(3-methylsulfonylpropyl)hydroxylamine |
| Standard InChI | InChI=1S/C4H11NO3S/c1-9(6,7)4-2-3-8-5/h2-5H2,1H3 |
| Standard InChI Key | QYBOQIGYQVNACV-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)CCCON |
Introduction
Structural Characteristics
The molecular formula of O-(3-methanesulfonylpropyl)hydroxylamine is C₄H₁₁NO₃S, with a molecular weight of 153.2 g/mol . Its structure comprises:
-
A hydroxylamine group (-NH₂-O-) serving as the core functional unit.
-
A 3-methanesulfonylpropyl chain (-CH₂CH₂CH₂-SO₂-CH₃) attached to the oxygen atom.
The methanesulfonyl (mesyl) group is strongly electron-withdrawing, which polarizes the molecule and enhances its stability compared to alkyl-substituted hydroxylamines. The propyl linker introduces moderate hydrophobicity, potentially influencing solubility in organic solvents .
Synthesis and Preparation
While no direct synthesis protocol for O-(3-methanesulfonylpropyl)hydroxylamine is detailed in the provided sources, plausible routes can be inferred from analogous compounds:
Nucleophilic Substitution
Hydroxylamine derivatives are often synthesized via nucleophilic displacement. For example:
-
Reaction of hydroxylamine with a mesylpropyl leaving group:
Here, X represents a leaving group (e.g., chloride or tosylate) .
Sulfonation of Precursors
A propyl-hydroxylamine intermediate could undergo sulfonation using methanesulfonyl chloride:
This method mirrors sulfonation strategies used for related compounds .
Physicochemical Properties
The mesyl group enhances thermal stability compared to non-sulfonated analogs but may render the compound hygroscopic due to its polarity .
Reactivity and Applications
Nucleophilic Reactions
The hydroxylamine group can act as a nucleophile or participate in redox reactions:
-
Nucleophilic substitution: The -NH₂-O- moiety may displace leaving groups in alkyl halides or sulfonates .
-
Redox activity: Potential use as a reducing agent in catalytic hydrogenation or radical reactions, though this remains speculative without experimental data.
Synthetic Intermediate
The compound’s mesyl group serves as a versatile leaving group, suggesting utility in:
-
Peptide modification: Introducing hydroxylamine linkages into biomolecules.
-
Polymer chemistry: Crosslinking agents for functionalized polymers .
Comparative Analysis with Analogues
The mesylpropyl variant exhibits superior leaving-group ability compared to methoxy or phenyl derivatives, making it more reactive in substitution reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume